![molecular formula C19H19ClN2OS B3020287 3-(3-chlorophenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 893788-94-8](/img/structure/B3020287.png)
3-(3-chlorophenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used. .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This would include information about the compound’s melting and boiling points, solubility, density, and other physical properties. Chemical properties might include its acidity or basicity, reactivity, and any characteristic reactions .科学的研究の応用
Antibacterial Activity
Pyrazolines, including derivatives of the mentioned compound, have demonstrated antibacterial properties. Researchers have reported their effectiveness against various bacterial strains, making them promising candidates for drug development . Further studies could explore specific mechanisms of action and optimize their antibacterial potential.
Antifungal Properties
Pyrazolines have also exhibited antifungal activity. Investigating the efficacy of this compound against fungal pathogens could provide valuable insights for antifungal drug development .
Antiparasitic Applications
Given the diverse biological activities of pyrazolines, exploring their effects on parasites (such as protozoans or helminths) could lead to novel antiparasitic agents. These compounds might interfere with parasite growth, reproduction, or survival .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. Pyrazolines have been associated with anti-inflammatory effects, possibly by modulating inflammatory pathways. Investigating their impact on specific inflammatory markers could guide further research .
Antidepressant Properties
Some pyrazolines exhibit antidepressant-like effects in preclinical studies. Understanding their interactions with neurotransmitter systems and their potential as mood stabilizers could be relevant for mental health research .
Anticonvulsant Activity
Pyrazolines have been investigated for their anticonvulsant properties. Assessing their effects on seizure models and neuronal excitability could contribute to the development of new antiepileptic drugs .
Antioxidant Capacity
Oxidative stress is implicated in various diseases. Pyrazolines may act as antioxidants by scavenging free radicals and reducing oxidative damage. Evaluating their antioxidant potential could have therapeutic implications .
Antitumor Effects
While more commonly associated with pyrazoles, pyrazolines have also shown antitumor activity. Investigating their impact on cancer cell lines and tumor growth could reveal their potential as chemotherapeutic agents .
Safety And Hazards
特性
IUPAC Name |
10-(3-chlorophenyl)-4-ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2OS/c1-3-12-7-8-17-15(9-12)16-11-19(2,23-17)22(18(24)21-16)14-6-4-5-13(20)10-14/h4-10,16H,3,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQOMLUYSBDCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC3(CC2NC(=S)N3C4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B3020204.png)
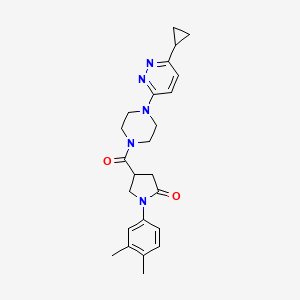
![8-allyl-3-{[4-(3-chlorophenyl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B3020208.png)
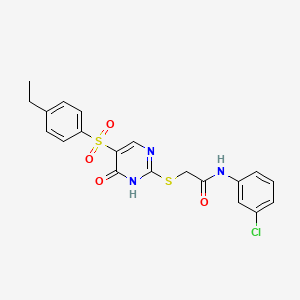
![N-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3020211.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B3020213.png)
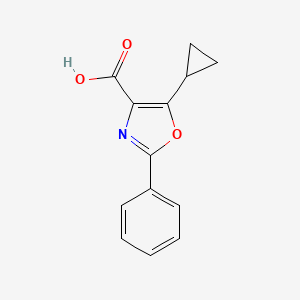
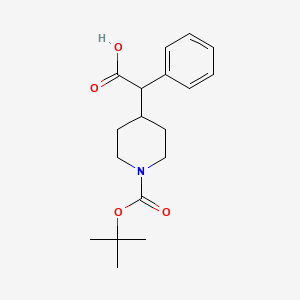
![Ethyl 4-[4-[(4-ethoxyphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3020221.png)
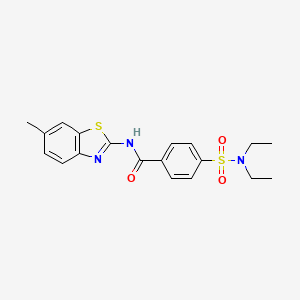
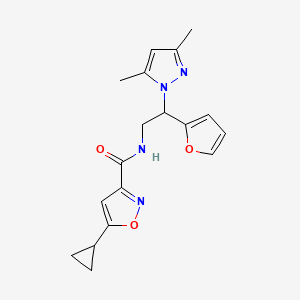

![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3020227.png)